4-Amino-3-cyanobenzenesulfonamide
Description
4-Amino-3-cyanobenzenesulfonamide is a benzenesulfonamide derivative featuring a sulfonamide group (-SO₂NH₂) at position 1, an amino group (-NH₂) at position 4, and a cyano group (-CN) at position 3 on the aromatic ring. Sulfonamides are historically significant as antimicrobial agents, acting as competitive inhibitors of dihydropteroate synthase (DHPS) in folate biosynthesis.
Properties
CAS No. |
49674-12-6 |
|---|---|
Molecular Formula |
C7H7N3O2S |
Molecular Weight |
197.22 g/mol |
IUPAC Name |
4-amino-3-cyanobenzenesulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c8-4-5-3-6(13(10,11)12)1-2-7(5)9/h1-3H,9H2,(H2,10,11,12) |
InChI Key |
BTISBCKRPUVXKE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C#N)N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The electronic and steric nature of substituents significantly impacts sulfonamide behavior. Key analogs include:
Table 1: Substituent Comparison of Selected Benzenesulfonamides
- Acidity and Solubility: The cyano group in this compound increases the acidity of the sulfonamide proton (estimated pKa ~8–9) compared to electron-donating groups (e.g., -CH₃ in ). This enhances aqueous solubility at physiological pH, critical for bioavailability .
- Crystallographic Behavior: Substituents influence hydrogen bonding and crystal packing. For instance, nitro and sulfonyl groups () may form stronger hydrogen bonds than cyano groups, affecting crystal stability and melting points. Software like SHELXL () and WinGX () are instrumental in analyzing such structural features.
Hydrogen Bonding and Supramolecular Assembly
Graph set analysis () reveals that the amino and sulfonamide groups in this compound participate in N-H···O/S hydrogen bonds, forming chains or rings.
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